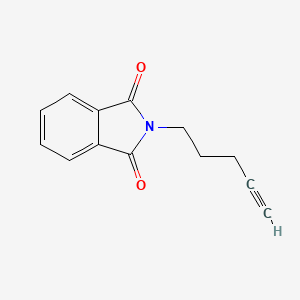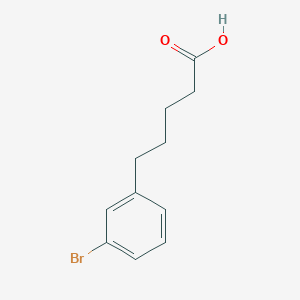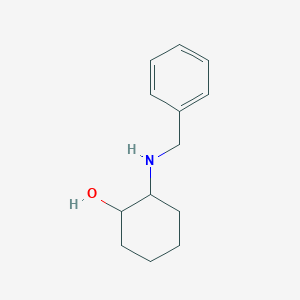
N-(4-Pentynyl)phthalimide
説明
N-(4-Pentynyl)phthalimide is a compound that is structurally related to a variety of phthalimide derivatives which have been studied for their diverse biological activities and applications in material science. Phthalimides, in general, are known for their utility in the synthesis of amines through the Gabriel synthesis and have been modified to enhance their properties for specific applications, such as anticonvulsant drugs and polymers with high thermal stability .
Synthesis Analysis
The synthesis of phthalimide derivatives can be achieved through various methods. For instance, N-phenylphthalimides, which are structurally similar to N-(4-Pentynyl)phthalimide, have been prepared and evaluated for their anticonvulsant properties . The synthesis of N-(4-Pentynyl)phthalimide itself can be inferred from the aminoallylation of activated olefins with allylic halides and phthalimide, as described in the synthesis of N-pent-4-enylphthalimides . Additionally, the synthesis of N-(1,3-Diisocyanato-1-propyl)phthalimide from glutamic acid through a series of intermediates, including a Curtius rearrangement, demonstrates the complexity and versatility of synthetic routes available for phthalimide derivatives .
Molecular Structure Analysis
The molecular structure of phthalimide derivatives can significantly influence their properties and applications. For example, the introduction of a pentynyl group in N-(4-Pentynyl)phthalimide could affect its reactivity and interaction with other molecules. The crystal structures of related compounds, such as N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, have been characterized, providing insights into bond lengths and molecular conformations that could be relevant for understanding the structure of N-(4-Pentynyl)phthalimide .
Chemical Reactions Analysis
Phthalimide derivatives participate in a variety of chemical reactions. The base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides are examples of the reactivity of these compounds . The aminoallylation reaction of activated olefins with phthalimide also highlights the potential of N-(4-Pentynyl)phthalimide to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. For instance, polyimides derived from phthalimide-containing diamines exhibit high glass transition temperatures and enhanced thermal stabilities . The solubility and thermal stability of aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide further demonstrate the impact of the phthalimide moiety on the material properties . The anticonvulsant activity of N-phenylphthalimides, including their efficacy and toxicity, is a significant aspect of their chemical properties relevant to pharmaceutical applications .
科学的研究の応用
Anticonvulsant Properties
N-(4-Pentynyl)phthalimide derivatives have been explored for their anticonvulsant properties. A study by Bailleux et al. (1994) demonstrated that certain N-phenylphthalimides, including 4-amino-N-phenylphthalimides, showed potent anticonvulsant activities against seizures induced by electroshock and pentylenetetrazol in mice (Bailleux et al., 1994). These findings suggest potential for N-(4-Pentynyl)phthalimide derivatives in epilepsy treatment.
Probe for Solvation Dynamics
In the field of chemistry, 4-(N-bromoacetylamino)-phthalimide has been used as a probe to study solvation dynamics in proteins and microemulsions. Mandal et al. (2002) used this derivative to investigate the solvation dynamics in the vicinity of proteins, providing valuable insights into protein interactions and behaviors (Mandal et al., 2002).
Therapeutic Potential
Phthalimide analogues have demonstrated wide-ranging therapeutic potential, including anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities. Sharma et al. (2010) highlighted the significance of phthalimide analogues in medicinal chemistry, noting their effectiveness in various physiological and pathological conditions (Sharma et al., 2010).
Fluorescent Probes
Phthalimides, particularly those with a 4-amino substituent, have been recognized as potential fluorescent probes. Kindahl and Chorell (2014) developed a method to synthesize various 4-amino substituted phthalimides, which could be used as fluorescent probes in biological research (Kindahl & Chorell, 2014).
Catalytic Applications
N-(Trifluoromethylthio)phthalimide, a derivative, has been utilized in organic synthesis for trifluoromethylthiolation of boronic acids and alkynes. Pluta et al. (2014) developed a method involving this compound, demonstrating its application in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
Safety and Hazards
N-(4-Pentynyl)phthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Relevant Papers There are several papers that discuss the synthesis and biological activity of phthalimide derivatives . These papers could provide further insights into the properties and potential applications of N-(4-Pentynyl)phthalimide.
作用機序
Target of Action
N-(4-Pentynyl)phthalimide is known to act as an inhibitor for enzymes and other proteins . By binding to the active site of these biomolecules, it impedes their normal functioning .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby blocking the normal functioning of these biomolecules
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Pentynyl)phthalimide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
2-pent-4-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h1,4-5,7-8H,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIPXLLPFYDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472178 | |
| Record name | N-(4-Pentynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pentynyl)phthalimide | |
CAS RN |
6097-07-0 | |
| Record name | N-(4-Pentynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phthalimido-1-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)



![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)
![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)